3-Methyldibenzothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUCEYZTJIJMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168046 | |
| Record name | 3-Methyldibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16587-52-3 | |
| Record name | 3-Methyldibenzothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyldibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyldibenzothiophene and Analogues
Fundamental Synthetic Approaches for the Dibenzothiophene (B1670422) Core Structure
The construction of the tricyclic dibenzothiophene framework is the cornerstone of synthesizing its derivatives. Several key methodologies have been established for this purpose.
Cyclization of α-Arylmercaptoketones
A widely utilized method for synthesizing the dibenzothiophene core involves the cyclization of α-arylmercaptoketones. ias.ac.in This approach typically begins with the synthesis of an α-arylmercaptoketone intermediate, which is then induced to cyclize, forming a tetrahydrodibenzothiophene (B100517). This precursor is subsequently dehydrogenated to yield the aromatic dibenzothiophene.
The cyclization of 2-arylmercaptocyclohexanones is a classic example of this strategy. These intermediates are prepared by the condensation of an aryl thiol with a 2-halocyclohexanone, such as 2-bromocyclohexanone (B1249149). ias.ac.in The resulting 2-arylmercaptocyclohexanone is then treated with a cyclizing agent, commonly a strong acid like phosphorus pentoxide, to effect an intramolecular electrophilic substitution, yielding a 1,2,3,4-tetrahydrodibenzothiophene. ias.ac.inias.ac.in The general scheme for this process is illustrated below:
Scheme 1: General synthesis of tetrahydrodibenzothiophene via cyclization of a 2-arylmercaptocyclohexanone.
The efficiency of the cyclization step can be influenced by the nature of the substituents on the aryl ring. For instance, the synthesis of 2-methoxydibenzothiophene via this route was hampered by low yields during the cyclization of 2-(4-methoxyphenylmercapto)cyclohexanone. ias.ac.in
Condensation of Aryl Thiols with α-Haloketones and Subsequent Ring-Closure
This approach is intrinsically linked to the one described above, as the condensation of an aryl thiol with an α-haloketone is the primary method for generating the α-arylmercaptoketone precursor. ias.ac.in The reaction between an aryl thiol and a cyclic α-haloketone, such as 2-bromocyclohexanone, readily forms the corresponding 2-arylmercaptocyclohexanone. ias.ac.in This condensation is typically carried out in the presence of a base, like sodium ethoxide, to facilitate the reaction. ias.ac.in
This two-step sequence, condensation followed by cyclization, provides a versatile route to various substituted dibenzothiophenes by simply altering the starting aryl thiol.
Dehydrogenation of Tetrahydrodibenzothiophene Precursors
The final step in many synthetic routes to dibenzothiophenes is the aromatization of a tetrahydrodibenzothiophene precursor. ias.ac.in This dehydrogenation can be accomplished using various reagents and conditions.
One of the most common methods involves heating the tetrahydrodibenzothiophene with selenium at high temperatures (around 300°C). ias.ac.in This method generally provides good yields of the corresponding dibenzothiophene. ias.ac.in Another effective dehydrogenating agent is palladium on carbon (Pd/C), which also typically requires elevated temperatures.
The table below summarizes the dehydrogenation of 1,2,3,4-tetrahydrodibenzothiophene to dibenzothiophene using different reagents.
| Dehydrogenation Reagent | Temperature (°C) | Yield (%) | Reference |
| Selenium | 300 | 91 | ias.ac.in |
| Palladium on Carbon | ~300 | - | osti.gov |
Strategies for Regioselective Synthesis of 3-Methyldibenzothiophene
Achieving the specific substitution pattern of this compound requires careful selection of starting materials and control over the cyclization process to ensure the methyl group is incorporated at the desired position.
Specific Precursor Derivatization for 3-Methyl Incorporation (e.g., using m-thiocresol)
The most direct method for synthesizing this compound is to start with a precursor that already contains the methyl group in the correct position. The use of m-thiocresol (3-methylbenzenethiol) as the starting aryl thiol is a prime example of this strategy. ias.ac.in
The condensation of m-thiocresol with 2-bromocyclohexanone yields 2-(3'-methylphenylmercapto)cyclohexanone. ias.ac.in The subsequent cyclization and dehydrogenation of this intermediate lead directly to the formation of this compound. ias.ac.in
The table below outlines the synthesis of this compound starting from m-thiocresol.
| Reactant 1 | Reactant 2 | Intermediate | Final Product | Reference |
| m-Thiocresol | 2-Bromocyclohexanone | 2-(3'-Methylphenylmercapto)cyclohexanone | This compound | ias.ac.in |
Intramolecular Cyclization Pathways leading to 3-Substitution
The regioselectivity of the cyclization of the 2-(3'-methylphenylmercapto)cyclohexanone intermediate is crucial for the successful synthesis of this compound. The intramolecular electrophilic attack can, in principle, occur at either of the two positions on the benzene (B151609) ring ortho to the sulfur atom.
However, the cyclization of 2-(3'-substituted-phenylmercapto)cyclohexanones generally favors the formation of the 3-substituted dibenzothiophene over the 1-substituted isomer. ias.ac.in This preference is attributed to steric hindrance, which disfavors the attack at the more sterically crowded position adjacent to the methyl group. ias.ac.in Therefore, the cyclization of 2-(3'-methylphenylmercapto)cyclohexanone proceeds with a high degree of regioselectivity to yield 3-methyl-1,2,3,4-tetrahydrodibenzothiophene, which upon dehydrogenation gives this compound. ias.ac.in
Preparation of Oxidized this compound Derivatives
The oxidation of the sulfur atom in the dibenzothiophene core is a critical step in the synthesis of various derivatives. These oxidized forms, such as sulfoxides and sulfones, serve as versatile intermediates for further functionalization. Methodologies have been developed that allow for controlled oxidation and subsequent transformation, providing access to a range of complex molecules.
A novel and mild method for the selective functionalization of sulfur compounds involves a photoinduced thia-Baeyer-Villiger-type oxidation. researchgate.net This reaction facilitates the cleavage of a carbon-sulfur (C-S) bond and the formation of a sulfinic ester. Research has demonstrated that exposing dibenzothiophene (DBT) derivatives to an iron porphyrin catalyst under ultraviolet (UV) irradiation in the presence of tert-butyl hydroperoxide (t-BuOOH) can generate sulfinic esters in high yields. researchgate.netnih.gov This process is significant as it mimics biological desulfurization pathways and converts sulfur-containing aromatic compounds into useful, functionalized intermediates. researchgate.netnih.gov
The reaction proceeds via an oxygen insertion into a sulfoxide-carbon bond, a transformation that was long considered challenging due to the competing and more common oxidation of the sulfoxide (B87167) to a sulfone. researchgate.netnih.gov The use of a specific iron porphyrin catalyst, [TCPPFe]Cl, is critical for directing the reaction towards the desired thia-Baeyer-Villiger product. researchgate.net This method has been shown to produce dibenzo researchgate.netsmolecule.comoxathiin-6-oxide (a sulfinic ester) in yields up to 87%. researchgate.netnih.gov This intermediate is a key biological product in oxidative biodesulfurization pathways and serves as a valuable synthetic building block. nih.gov
Table 1: Key Parameters of Photoinduced Thia-Baeyer-Villiger Oxidation of Dibenzothiophene
| Parameter | Description | Reference |
|---|---|---|
| Substrate | Dibenzothiophene (DBT) Derivatives | researchgate.netnih.gov |
| Catalyst | Iron Porphyrin, e.g., [TCPPFe]Cl | researchgate.net |
| Oxidant | tert-Butyl hydroperoxide (t-BuOOH) | researchgate.netnih.gov |
| Condition | Ultraviolet (UV) Irradiation | researchgate.netnih.govnih.gov |
| Primary Product | Sulfinic Esters (e.g., Dibenzo researchgate.netsmolecule.comoxathiin-6-oxide) | researchgate.netnih.gov |
| Reported Yield | Up to 87% | researchgate.netnih.gov |
An efficient, two-step methodology has been developed for the synthesis of highly functionalized dibenzothiophene S-oxides. rsc.orgrsc.org This approach overcomes challenges associated with traditional methods, which often involve harsh conditions and have limited tolerance for reactive functional groups. tus.ac.jp
The process begins with a selective Suzuki-Miyaura cross-coupling reaction between a 2-bromoaryl sulfinate ester and an arylboronic acid. rsc.orgrsc.org This initial step forms a biaryl sulfinate ester intermediate. The subsequent and key step is an intramolecular electrophilic cyclization, typically activated by triflic anhydride (B1165640) (Tf₂O), which yields the desired dibenzothiophene S-oxide. rsc.orgtus.ac.jpresearchgate.net A plausible mechanism involves the activation of the sulfinate ester by Tf₂O to form a sulfuran intermediate, which then undergoes an electrophilic aromatic substitution at the sulfur atom to close the ring. researchgate.net
This method has been successfully applied to synthesize a variety of substituted dibenzothiophene S-oxides. For instance, 2-methyldibenzothiophene (B8817296) S-oxide, a structural isomer of the target compound, was prepared from a 2-bromoaryl sulfinate ester and 3-methylboronic acid, demonstrating the method's utility for creating alkyl-substituted derivatives. rsc.org
Table 2: Optimized Conditions for Electrophilic Cyclization to Dibenzothiophene S-oxide
| Entry | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Tf₂O | CH₂Cl₂ | 0 °C to rt | 89% | researchgate.net |
| 2 | Tf₂O | CH₂Cl₂ | 0 °C | 99% | researchgate.net |
| 3 | TfOH | CH₂Cl₂ | 0 °C to rt | 61% | researchgate.net |
| 4 | Tf₂O | Et₂O | 0 °C | 97% | researchgate.net |
The sulfinic esters generated from the photoinduced thia-Baeyer-Villiger oxidation (as described in 2.3.1) are versatile intermediates that can be readily converted into a variety of functionalized biphenyls. researchgate.net These transformations provide a controlled, stepwise pathway to valuable chemical structures, effectively converting dibenzothiophenes into 2-hydroxybiphenyl derivatives and other useful analogues. researchgate.netnih.gov
The synthetic utility of the sulfinic esters is demonstrated by their conversion into medicinally and synthetically important product classes. researchgate.net In just one or two subsequent steps, these esters can be transformed into a range of biphenyl (B1667301) substrates, including:
Biphenyl sulfoxides
Biphenyl sulfones
Biphenyl sulfonamides
This post-functionalization strategy offers a mild and efficient process for the selective modification of sulfur-containing aromatic compounds, providing a biomimetic route to access complex biphenyls from a dibenzothiophene starting point. researchgate.netnih.gov
Table 3: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₃H₁₀S |
| Dibenzothiophene (DBT) | C₁₂H₈S |
| Dibenzothiophene S-oxide | C₁₂H₈OS |
| 2-Methyldibenzothiophene S-oxide | C₁₃H₁₀OS |
| Dibenzothiophene S,S-dioxide (Sulfone) | C₁₂H₈O₂S |
| Dibenzo researchgate.netsmolecule.comoxathiin-6-oxide | C₁₂H₈O₂S |
| 2-(2-hydroxyphenyl)benzenesulfinate (HPBS) | C₁₂H₁₀O₃S |
| tert-Butyl hydroperoxide (t-BuOOH) | C₄H₁₀O₂ |
| Triflic anhydride (Tf₂O) | C₂F₆O₅S₂ |
| Triflic acid (TfOH) | CHF₃O₃S |
| Biphenyl | C₁₂H₁₀ |
| 2-Hydroxybiphenyl | C₁₂H₁₀O |
| 3-Methylboronic acid | CH₅BO₂ |
| Sulfinylimine | R₂S(O)NR' |
Catalytic Transformations of 3 Methyldibenzothiophene
Hydrodesulfurization (HDS) Mechanisms and Kinetics
The hydrodesulfurization of 3-methyldibenzothiophene, along with other alkylated dibenzothiophenes, is a key reaction in the production of ultra-low sulfur diesel. The process typically occurs over sulfided cobalt-molybdenum (Co-Mo) or nickel-molybdenum (B8610338) (Ni-Mo) catalysts supported on high-surface-area materials like gamma-alumina (γ-Al2O3). The reaction network for the HDS of dibenzothiophene (B1670422) (DBT) and its alkylated derivatives primarily involves two competing pathways: direct desulfurization (DDS) and hydrogenation (HYD).
The DDS pathway, also known as hydrogenolysis, involves the direct cleavage of the carbon-sulfur (C–S) bonds without prior hydrogenation of the aromatic rings. This route leads to the formation of the corresponding biphenyl (B1667301) derivative. In the case of this compound, the DDS product is 3-methylbiphenyl.
The HYD pathway involves the partial or complete hydrogenation of one or both of the aromatic rings of the dibenzothiophene molecule before the C–S bond scission. This pathway typically results in the formation of cyclohexylbenzene (B7769038) or bicyclohexyl (B1666981) derivatives. For this compound, the HYD pathway can yield products such as 3-methylcyclohexylbenzene.
Substrate Reactivity in Heterogeneous HDS Systems
The reactivity of alkylated dibenzothiophenes in heterogeneous HDS systems is highly dependent on the position and number of alkyl substituents on the dibenzothiophene molecule.
| Compound | Relative Reactivity (k/kDBT) | Pseudo-first-order rate constant, k x 104 (cm3/(g of catalyst·s)) |
|---|---|---|
| Dibenzothiophene (DBT) | 1.00 | 14 ± 1 |
| 2,8-Dimethyldibenzothiophene | 1.14 | 16 ± 1 |
| 3,7-Dimethyldibenzothiophene | 0.93 | 13 ± 1 |
| 4-Methyldibenzothiophene (B47821) | 0.14 | 2.0 ± 0.2 |
| 4,6-Dimethyldibenzothiophene (B75733) | 0.07 | 1.0 ± 0.1 |
However, for alkylated dibenzothiophenes with methyl groups in the sterically hindering 4 and 6 positions, a notable shift in the desulfurization mechanism is observed. These compounds tend to undergo hydrogenation of the aromatic ring prior to sulfur removal to a greater extent than dibenzothiophene or less sterically hindered isomers. This preference for the HYD pathway for 4- and 4,6-substituted dibenzothiophenes is a strategy to overcome the steric hindrance that impedes the direct interaction of the sulfur atom with the active sites of the catalyst.
Steric hindrance is a dominant factor controlling the HDS of alkylated dibenzothiophenes. The methyl groups at the 4 and 6 positions physically block the access of the sulfur atom to the active sites on the catalyst surface. This steric impediment significantly inhibits the direct C-S bond cleavage, which is the cornerstone of the DDS pathway.
For this compound, the methyl group is located on a benzene (B151609) ring away from the immediate vicinity of the sulfur atom. Consequently, it does not impose significant steric hindrance on the adsorption of the molecule onto the catalyst surface via its sulfur atom. This lack of steric hindrance explains why its reactivity is similar to that of unsubstituted dibenzothiophene and why it primarily follows the DDS pathway.
In contrast, the hydrogenation of the aromatic rings, which is the initial step of the HYD pathway, is less affected by the steric hindrance from the 4- and 6-methyl groups. Therefore, for these highly refractory compounds, the HYD pathway becomes a more viable route for sulfur removal.
Catalyst Performance and Specificity for this compound
The performance and specificity of HDS catalysts are crucial for the effective removal of sulfur from petroleum feedstocks.
Conventional hydrodesulfurization catalysts consist of molybdenum disulfide (MoS2) promoted by cobalt, supported on high-surface-area γ-alumina. The active phase of these catalysts is the Co-Mo-S phase, where cobalt atoms are located at the edges of the MoS2 slabs. These catalysts are effective in promoting both the DDS and HYD pathways of HDS.
For the hydrodesulfurization of this compound, Co-Mo/γ-Al2O3 catalysts exhibit good activity, comparable to that for unsubstituted dibenzothiophene. The lack of steric hindrance allows for the efficient adsorption of this compound on the active sites, facilitating the direct cleavage of the C-S bonds. As a result, these catalysts show a preference for the DDS pathway in the conversion of this compound, leading primarily to the formation of 3-methylbiphenyl. The hydrogenation activity of Co-Mo catalysts is generally lower than their hydrogenolysis activity, which further favors the DDS route for non-sterically hindered substrates.
Evaluation of Advanced Catalyst Compositions for Deep Desulfurization
The deep hydrodesulfurization (HDS) of diesel fuels, necessary to meet stringent environmental regulations, targets the removal of refractory sulfur compounds such as this compound (3-MDBT). The steric hindrance caused by the methyl group in 3-MDBT, particularly its proximity to the sulfur atom, makes it more challenging to remove than dibenzothiophene (DBT). Consequently, research has focused on developing advanced catalyst compositions with enhanced activity.
Conventional HDS catalysts consist of cobalt (Co) or nickel (Ni) promoted molybdenum (Mo) or tungsten (W) sulfides supported on high-surface-area materials like γ-alumina (γ-Al₂O₃). However, for deep HDS, catalysts with a higher hydrogenation (HYD) function are often required to overcome the steric hindrance of substituted DBTs. Trimetallic NiMoW catalysts supported on mesoporous aluminas have shown promise, exhibiting higher activity than their bimetallic counterparts for the HDS of refractory compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT), a molecule with even greater steric hindrance than 3-MDBT.
The support material also plays a crucial role. For instance, NiMo sulfide (B99878) catalysts supported on a TiO₂-Al₂O₃ composite have demonstrated higher catalytic activity for the HDS of DBT and its methylated derivatives compared to conventional Mo/Al₂O₃ catalysts. The enhanced performance is attributed to the modification of the support's properties, which influences the dispersion and nature of the active metal sulfide phases.
Recent studies have explored novel catalyst formulations to improve HDS efficiency. For example, CoMoW catalysts supported on modified alumina (B75360) (Al₂O₃-MgO-Li₂O) have been evaluated. The incorporation of magnesium (Mg) was found to increase the catalytic activity in the HDS of DBT. The modification of the support with basic oxides like MgO and Li₂O can alter the acidity and, consequently, the catalytic performance, potentially enhancing the direct desulfurization (DDS) pathway, which is desirable for preserving the octane (B31449) number of the fuel.
Below is a table summarizing the performance of different catalyst compositions in the HDS of dibenzothiophene derivatives, which serves as a model for understanding the behavior of 3-MDBT.
Table 1: Evaluation of Different Catalyst Compositions for HDS of Dibenzothiophene (DBT)
| Catalyst | Support | Key Findings |
|---|---|---|
| NiMo/TiO₂-Al₂O₃ | Titania-Alumina Composite | Exhibited higher HDS activity for DBT and its alkylated derivatives compared to conventional NiMo/Al₂O₃. |
| CoMoW/Al₂O₃-MgO | Magnesia-Alumina | Showed an increase in catalytic activity for DBT HDS with the incorporation of Mg. |
| NiMo/TiO₂-K | Potassium-modified Titania | Moderate potassium content could promote the complete HDS of DBT, primarily through the DDS pathway. |
Inhibitory Effects in this compound HDS
Impact of Nitrogen-Containing Compounds (e.g., Carbazole (B46965), Quinoline)
The hydrodesulfurization of this compound is significantly inhibited by the presence of organonitrogen compounds commonly found in diesel feedstocks. These nitrogen-containing molecules compete with sulfur compounds for the active sites on the catalyst surface, thereby reducing the HDS reaction rate. The inhibitory strength of these compounds depends on their basicity and molecular structure.
Basic nitrogen compounds, such as quinoline (B57606), exhibit a strong inhibitory effect because they adsorb strongly onto the acidic sites of the catalyst support and the active sites of the metal sulfides. Non-basic nitrogen compounds, like carbazole, also inhibit the HDS reaction, although the mechanism and severity can differ. Research on the HDS of 4,6-DMDBT, a sterically hindered molecule similar to 3-MDBT, over a Ni-Mo catalyst has shown that various nitrogen compounds have potent inhibitory effects. The order of inhibition was found to be: quinoline > carbazole > indole. syxbsyjg.com The strong inhibition by quinoline is attributed to its high adsorption constant on the catalyst's active sites.
The concentration of these nitrogen compounds is a critical factor; as their concentration increases, the HDS efficiency decreases. researchgate.net This inhibition is a major challenge in achieving ultra-low sulfur diesel, as the removal of these nitrogen compounds (hydrodenitrogenation, HDN) is often a prerequisite for effective deep HDS.
Table 2: Inhibitory Effect of Nitrogen Compounds on the HDS of 4,6-DMDBT
| Nitrogen Compound | Relative Inhibitory Effect |
|---|---|
| Quinoline | Strongest |
| Carbazole | Intermediate |
| Indole | Strong |
Data derived from studies on 4,6-DMDBT, a proxy for 3-MDBT.
Differential Suppression of Direct Desulfurization versus Ring Hydrogenation Pathways
The HDS of this compound can proceed through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). In the DDS pathway, the C-S bond is cleaved directly without prior hydrogenation of the aromatic rings. In the HYD pathway, one of the aromatic rings is first hydrogenated, which facilitates the subsequent C-S bond cleavage.
However, the effect can be substrate-dependent. While studies on DBT have shown that compounds like quinoline, indole, and carbazole tend to suppress the HYD pathway more than the DDS pathway, an opposite trend has been noted for more sterically hindered molecules like 4-MDBT and 4,6-DMDBT. researchgate.net For these compounds, the DDS pathway may be suppressed to a greater extent than the HYD pathway. researchgate.net This is because the DDS of sterically hindered DBTs requires adsorption of the molecule in a specific orientation on the catalyst surface, which can be easily disrupted by the co-adsorption of nitrogen compounds.
Oxidative Desulfurization (ODS) Processes
Catalytic Systems for the Oxidation of Alkylated Dibenzothiophenes
Oxidative desulfurization (ODS) is an alternative or complementary technology to HDS for removing refractory sulfur compounds. The process involves two main steps: the catalytic oxidation of sulfur compounds to their corresponding sulfoxides or sulfones, followed by their removal via solvent extraction or adsorption. ODS operates under much milder conditions (lower temperature and pressure) than HDS and does not require hydrogen.
Polyoxometalate-Based Catalysts (e.g., H₅PV₂Mo₁₀O₄₀/TiO₂)
Polyoxometalates (POMs) are a class of metal-oxygen cluster anions that have shown high catalytic activity for various oxidation reactions, including ODS. cetjournal.it Their properties, such as strong Brønsted acidity and high redox potential, can be tuned by changing their constituent elements. Keggin-type polyoxometalates, in particular, have been extensively studied as ODS catalysts. semanticscholar.org
A notable example is the H₅PV₂Mo₁₀O₄₀ heteropolyacid supported on titania (TiO₂). This catalyst has been proven effective for the oxidative desulfurization of 4-methyldibenzothiophene (4-MDBT). researchgate.netmaterresearch.com In the ODS process, the POM catalyst activates an oxidant, typically hydrogen peroxide (H₂O₂), to form highly reactive peroxo species. These species then oxidize the sulfur atom in the 3-MDBT molecule, increasing its polarity and facilitating its separation from the non-polar fuel matrix.
Studies have shown that the H₅PV₂Mo₁₀O₄₀/TiO₂ system can achieve very high sulfur conversion rates. For 4-MDBT, a sulfur conversion of up to 99.0% has been reported under optimized conditions, demonstrating the potential of this catalytic system for deep desulfurization. researchgate.net The TiO₂ support plays a vital role by providing a high surface area for the dispersion of the polyoxometalate and enhancing its catalytic stability.
Table 3: Performance of H₅PV₂Mo₁₀O₄₀/TiO₂ in Oxidative Desulfurization
| Sulfur Compound | Oxidant | Catalyst | Max. Sulfur Conversion |
|---|---|---|---|
| 4-Methyldibenzothiophene | H₂O₂ | H₅PV₂Mo₁₀O₄₀/TiO₂ | 99.0% |
Data based on studies of 4-MDBT, a structural isomer of 3-MDBT.
Metal Oxide Composite Catalysts (e.g., Ni/Al-TiO2, Ni/Al-ZnO)
Composite catalysts involving layered double hydroxides and metal oxides have demonstrated high efficacy in the oxidative desulfurization (ODS) of methyl-substituted dibenzothiophenes. Specifically, Nickel-Aluminum Layered Double Hydroxide (Ni/Al-LDH) modified with titanium dioxide (TiO2) or zinc oxide (ZnO) has been successfully prepared and utilized for the catalytic oxidation of 4-methyldibenzothiophene, a close structural isomer of this compound. sciencetechindonesia.comsciencetechindonesia.comresearchgate.net
The synthesis of these composite materials, Ni/Al-TiO2 and Ni/Al-ZnO, results in catalysts with distinct surface morphologies. While Ni/Al-LDH presents a smooth particle surface, the composite materials form grain-like or aggregated structures. sciencetechindonesia.com Energy-dispersive X-ray spectroscopy (EDS) analysis confirms the composition, with titanium and zinc accounting for 29.3% and 10.7% of the composite mass in Ni/Al-TiO2 and Ni/Al-ZnO, respectively. sciencetechindonesia.comsciencetechindonesia.com
In catalytic tests for the oxidative desulfurization of 4-methyldibenzothiophene, both Ni/Al-TiO2 and Ni/Al-ZnO catalysts exhibited exceptionally high conversion rates, reaching 99.51% and 99.50%, respectively. sciencetechindonesia.com These catalysts are heterogeneous, which allows for their separation and reuse. Studies have shown that their catalytic activity remains high, with conversion rates for 4-methyldibenzothiophene staying above 90% even after three reaction cycles. sciencetechindonesia.com Specifically, after three uses, the Ni/Al-TiO2 and Ni/Al-ZnO composites maintained high conversion rates of 99.36% and 99.32%, respectively. sciencetechindonesia.comsciencetechindonesia.com Similarly, NiAl-ZnO has shown a 99.90% conversion for the parent compound, dibenzothiophene. oiccpress.com
| Catalyst | Substrate | Initial Conversion (%) | Conversion after 3 Cycles (%) | Reference |
|---|---|---|---|---|
| Ni/Al-TiO₂ | 4-Methyldibenzothiophene | 99.51 | 99.36 | sciencetechindonesia.comsciencetechindonesia.com |
| Ni/Al-ZnO | 4-Methyldibenzothiophene | 99.50 | 99.32 | sciencetechindonesia.comsciencetechindonesia.com |
| NiAl-ZnO | Dibenzothiophene | 99.90 | Stable | oiccpress.com |
Optimization of Reaction Parameters for ODS of MDBTs (General)
The efficiency of the oxidative desulfurization (ODS) of methyldibenzothiophenes (MDBTs) and related compounds like dibenzothiophene (DBT) is highly dependent on several key reaction parameters. The optimization of these parameters—including temperature, oxidant-to-sulfur ratio, catalyst dosage, and reaction time—is crucial for maximizing sulfur removal. nih.govhnu.edu.cnresearchgate.net
Temperature: Reaction temperature has a significant and often complex effect on the ODS process. nih.gov Generally, increasing the temperature enhances the reaction rate and molecular diffusion, leading to more efficient desulfurization. sciencetechindonesia.comnih.gov For instance, in the ODS of 4-methyldibenzothiophene, the optimal temperature was found to be 50°C. sciencetechindonesia.com However, excessively high temperatures can lead to the thermal decomposition of the oxidant, such as hydrogen peroxide, which reduces its concentration and subsequently decreases the desulfurization rate. nih.govresearchgate.net Studies on DBT oxidation have identified optimal temperatures around 57°C to 72°C, beyond which the efficiency declines. nih.govresearchgate.net
Oxidant-to-Sulfur (O/S) Ratio: The molar ratio of the oxidant (e.g., hydrogen peroxide) to the sulfur compound is a critical factor. hnu.edu.cn A higher concentration of the oxidant can generate more reactive species, leading to a greater yield of oxidized sulfur compounds. nih.gov However, an excessive amount of oxidant can have detrimental effects, such as the generation of water molecules that may compete for active sites on the catalyst surface. nih.gov Therefore, an optimal O/S ratio is sought to achieve maximum sulfur removal while considering economic and environmental factors. nih.gov For DBT, optimal O/S molar ratios have been identified as 2.5 to 4.0 in different systems. hnu.edu.cnresearchgate.net
Catalyst Dosage and Reaction Time: The amount of catalyst used and the duration of the reaction are also important. An increased catalyst dosage provides more active sites for the reaction, generally leading to higher conversion rates up to a certain point. nih.gov For the ODS of 4-methyldibenzothiophene with Ni/Al-TiO2 and Ni/Al-ZnO catalysts, an optimal catalyst dosage of 0.25 g and a reaction time of 40 minutes were established. sciencetechindonesia.comsciencetechindonesia.com
| Substrate | Parameter | Optimal Value | Reference |
|---|---|---|---|
| 4-Methyldibenzothiophene | Temperature | 50°C | sciencetechindonesia.com |
| 4-Methyldibenzothiophene | Catalyst Dosage | 0.25 g | sciencetechindonesia.com |
| 4-Methyldibenzothiophene | Reaction Time | 40 minutes | sciencetechindonesia.com |
| Dibenzothiophene | Temperature | 57°C - 103°C | nih.govhnu.edu.cnresearchgate.net |
| Dibenzothiophene | Oxidant/Sulfur Molar Ratio | 2.5 - 4.0 | hnu.edu.cnresearchgate.net |
Mechanistic Aspects of Oxidative Sulfur Removal from Thiophenic Compounds
The fundamental mechanism of oxidative desulfurization (ODS) involves the conversion of sulfur-containing thiophenic compounds into their corresponding oxygenated derivatives, which are more polar and thus easier to separate from the nonpolar fuel matrix. researchgate.netacs.org This process is a promising alternative to conventional hydrodesulfurization (HDS), particularly for sterically hindered compounds that are difficult to remove via HDS. acs.org
The ODS process typically occurs in two main steps:
Oxidation: The sulfur atom in the thiophenic ring, such as in dibenzothiophene and its methylated derivatives, is oxidized. This oxidation proceeds sequentially. The initial oxidation converts the sulfide to a sulfoxide (B87167). researchgate.netacs.org
Further Oxidation: The sulfoxide is then subjected to further oxidation, which converts it into the corresponding sulfone. researchgate.netacs.org
Thiophenic Compound → Sulfoxide → Sulfone
This transformation is facilitated by an oxidizing agent, with hydrogen peroxide being a common and environmentally benign choice, in the presence of a catalyst. acs.orgresearchgate.net The resulting sulfones have significantly higher polarity compared to the parent thiophenic compounds. researchgate.net This increased polarity makes them readily separable from the hydrocarbon phase through methods like liquid-liquid extraction with a polar solvent, adsorption, or distillation. researchgate.netacs.org The entire process is typically carried out under mild conditions, such as atmospheric pressure and moderate temperatures, without the need for expensive hydrogen gas. hnu.edu.cn
Microbial Degradation and Biotransformation of 3 Methyldibenzothiophene
Biodesulfurization (BDS) Pathways and Mechanisms
Biodesulfurization is a microbial process that selectively removes sulfur from organosulfur compounds without degrading the carbon skeleton. This process is of particular interest as a complementary technology to the conventional hydrodesulfurization used in the petroleum industry, which is less effective against recalcitrant sulfur compounds like dibenzothiophene (B1670422) and its alkylated derivatives.
The most extensively studied biodesulfurization pathway is the "4S" pathway, named for the four enzymatic steps involved in the conversion of dibenzothiophene (DBT) to 2-hydroxybiphenyl (HBP) and sulfite. This pathway has been primarily elucidated in strains of Rhodococcus, particularly Rhodococcus erythropolis IGTS8 (now reclassified as Rhodococcus qingshengii IGTS8). The genes encoding the enzymes of this pathway are typically located on a large plasmid. The 4S pathway is a sulfur-specific process, meaning the carbon framework of the organosulfur compound is left intact, which is advantageous for preserving the calorific value of fuels.
The 4S pathway involves a series of sequential enzymatic reactions catalyzed by four key enzymes: DszC, DszA, DszB, and DszD.
DszD (NADH-FMN Oxidoreductase): This enzyme is an NADH-dependent FMN reductase that supplies the reduced flavin mononucleotide (FMNH2) required by the monooxygenases DszC and DszA. nih.gov
DszC (Dibenzothiophene Monooxygenase): The first step in the pathway is the oxidation of the sulfur atom in the thiophene (B33073) ring. DszC, a monooxygenase, catalyzes the sequential oxidation of dibenzothiophene (DBT) to DBT-sulfoxide (DBTO) and then to DBT-sulfone (DBTO2). nih.govnih.gov
DszA (Dibenzothiophene Sulfone Monooxygenase): The second monooxygenase, DszA, acts on DBTO2, cleaving one of the C-S bonds to form 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS). nih.govnih.gov
DszB (HPBS Desulfinase): The final step is the cleavage of the second C-S bond by the desulfinase DszB, which converts HPBS into 2-hydroxybiphenyl (HBP) and releases the sulfur as sulfite (SO3^2-). nih.govnih.gov
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| DszD | Provides reduced flavin (FMNH2) to DszA and DszC | FMN, NADH | FMNH2, NAD+ |
| DszC | Stepwise oxidation of the sulfur atom | Dibenzothiophene (DBT) | Dibenzothiophene-5,5-dioxide (DBTO2) |
| DszA | Cleavage of one C-S bond | Dibenzothiophene-5,5-dioxide (DBTO2) | 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS) |
| DszB | Cleavage of the second C-S bond and release of sulfur | 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS) | 2-hydroxybiphenyl (HBP) and Sulfite |
The metabolism of 3-methyldibenzothiophene via the 4S pathway is expected to proceed through a series of methylated analogs of the classic DBT degradation metabolites. The initial substrate, this compound, is first oxidized to this compound-sulfoxide and subsequently to this compound-sulfone. The action of DszA would then lead to the formation of a methylated derivative of 2-(2'-hydroxyphenyl)benzene sulfinate. The final products of the pathway would be a methylated hydroxybiphenyl derivative and sulfite.
| Step | Metabolite |
|---|---|
| Initial Substrate | This compound |
| First Oxidation Product | This compound-sulfoxide |
| Second Oxidation Product | This compound-sulfone |
| Product of C-S Bond Cleavage | Methylated 2-(2'-hydroxyphenyl)benzene sulfinate |
| Final Organic Product | Methylated 2-hydroxybiphenyl |
Several bacterial species have been identified that can degrade dibenzothiophene and its alkylated derivatives, including this compound. These bacteria are often isolated from petroleum-contaminated soils and are of significant interest for their potential in bioremediation and industrial biodesulfurization processes.
Various Pseudomonas species have been shown to degrade dibenzothiophene and related compounds. Some strains of Pseudomonas utilize a plasmid-mediated pathway to oxidize DBT to water-soluble, sulfur-containing products. nih.gov For instance, Pseudomonas aeruginosa PRG-1, isolated from oil-contaminated soil, has been shown to degrade benzothiophene and related compounds, with studies indicating that 3-methyl-thiophene is more rapidly and extensively degraded than the parent compound. researchgate.net While detailed metabolic studies specifically on this compound by Pseudomonas are limited, it is evident that this genus possesses the enzymatic machinery to attack methylated thiophenic compounds. Some Pseudomonas species have been engineered to express the 4S pathway, leading to enhanced biodesulfurization capabilities. researchgate.net
| Bacterial Strain | Initial DBT Concentration (ppm) | Biodesulfurization Performance (%) |
|---|---|---|
| Pseudomonas aeruginosa | 500 | 67.53 |
| Pseudomonas putida | 500 | 50.02 |
Data adapted from a study on DBT degradation, serving as a reference for the potential activity on this compound. researchgate.net
Rhodococcus species are well-known for their versatile metabolic capabilities, including the degradation of a wide range of aromatic and hydrophobic compounds. nih.gov
Rhodococcus sp. strain ECRD-1 has been shown to attack all isomers of dibenzothiophene with up to at least four pendant carbons. mdpi.com Research on this strain has indicated a slight preference for dibenzothiophenes substituted at the α-position (positions 4 and 6). Interestingly, studies on the relative removal of methyl dibenzothiophene isomers from oil have shown that the 3-methyl derivative is the least susceptible to removal by ECRD-1, suggesting that the position of the methyl group influences the efficiency of the enzymatic attack. mdpi.com
Rhodococcus sp. strain IGTS8 is the model organism for the 4S biodesulfurization pathway. nih.govnih.gov This strain can utilize dibenzothiophene as a sole source of sulfur, converting it to 2-hydroxybiphenyl. nih.govnih.gov The enzymatic pathway in IGTS8 is also effective against alkylated dibenzothiophenes. Studies have been conducted on the biodesulfurization of various methylated dibenzothiophenes by this strain. For example, in a fed-batch cultivation system, Rhodococcus qingshengii IGTS8 was able to completely desulfurize 0.9 mM of 4-methyldibenzothiophene (B47821), although at a rate 2.5-fold lower than that for the parent compound, dibenzothiophene. mdpi.com This demonstrates the strain's capability to process methylated derivatives, and similar activity is expected for this compound.
| Compound | Initial Concentration (mM) | Desulfurization Rate (mmol/kg DCW/h) | Conversion Efficiency (%) |
|---|---|---|---|
| Dibenzothiophene (DBT) | 1.4 | 21.6 | 100 |
| 4-Methyldibenzothiophene (4-MDBT) | 0.9 | 8.64 (calculated) | 100 |
Data for 4-MDBT can be considered indicative of the performance for this compound. mdpi.com
Specific Biotransformation of this compound by Bacterial Isolates
Comparative Biodegradation Susceptibility of this compound Isomer
The position of methyl substituents on the dibenzothiophene (DBT) molecule significantly influences its susceptibility to microbial degradation. While DBT is the model compound for studying biodesulfurization (BDS), its alkylated derivatives, including this compound (3-MDBT), are prevalent in fossil fuels. Research indicates that the steric hindrance caused by methyl groups can affect the efficiency of desulfurizing enzymes.
Specifically, methyl groups located at the 4 and 6 positions, such as in 4,6-dimethyldibenzothiophene (B75733), are known to dramatically decrease the rate of desulfurization. This is largely attributed to the methyl groups sterically hindering the enzyme's access to the sulfur atom. In contrast, methyl substituents at other positions, such as the 2 and 8 positions, have been observed to result in slightly increased reactivity compared to the parent DBT molecule. The reactivity of 3-MDBT generally falls between that of the highly recalcitrant 4- and 6-substituted isomers and the more readily degraded DBT. The adsorption strength of these compounds onto the catalyst (or enzyme active site) also plays a role, with less reactive compounds often being less strongly adsorbed.
Alternative or Ancillary Biodegradation Mechanisms (e.g., Kodama Pathway)
Besides the well-studied sulfur-specific "4S" pathway, an alternative destructive biodegradation route known as the Kodama pathway exists for dibenzothiophene and its derivatives. Unlike the 4S pathway, which selectively removes the sulfur atom while preserving the carbon structure and thus the fuel's caloric value, the Kodama pathway is a degradative process where the bacterium utilizes the carbon in the aromatic rings as an energy source.
The Kodama pathway initiates with the lateral dioxygenation of the DBT molecule, leading to the formation of intermediates such as cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene and 1,2-dihydroxy-dibenzothiophene. Subsequent ring cleavage results in the formation of colored metabolites, a characteristic feature of this pathway. The process culminates in the accumulation of 3-hydroxy-2-formyl benzothiophene as a water-soluble end product. Because this pathway degrades the carbon skeleton, it is not considered suitable for industrial biodesulfurization aimed at improving fuel quality. However, it represents an important mechanism for the natural attenuation of these sulfur heterocyclic compounds in contaminated environments. The dominance of the Kodama versus the 4S pathway can be influenced by environmental factors such as the carbon-to-nitrogen (C/N) ratio in sediments.
Enzymatic Systems and Genetic Regulation in BDS
Characterization of Desulfurization Enzymes (Dsz operon)
The most extensively studied biodesulfurization pathway is the 4S pathway, which is encoded by the dsz operon. This operon contains the genes for three core enzymes that sequentially convert dibenzothiophene (DBT) into 2-hydroxybiphenyl (2-HBP) and sulfite.
The enzymes involved are:
DszC (Dibenzothiophene monooxygenase) : This enzyme, along with an auxiliary NADH:FMN oxidoreductase (DszD), catalyzes the first two steps of the pathway. It sequentially oxidizes the sulfur atom in DBT, first to DBT-sulfoxide (DBTO) and then to DBT-sulfone (DBTO2).
DszA (DBT-sulfone monooxygenase) : This enzyme also requires the DszD oxidoreductase. It catalyzes the conversion of DBTO2 to 2'-(hydroxyphenyl)benzenesulfinate (HBPS).
DszB (2'-hydroxybiphenyl-2-sulfinate desulfinase) : This desulfinase catalyzes the final, and often rate-limiting, step of the pathway. It cleaves the carbon-sulfur bond in HBPS to produce the final products: 2-hydroxybiphenyl (2-HBP) and inorganic sulfite.
An auxiliary enzyme, DszD (NADH-FMN oxidoreductase) , is crucial for the activity of the two monooxygenases, DszA and DszC. It supplies the reduced flavin mononucleotide (FMNH2) required for the oxidation steps. The genes encoding these enzymes (dszA, dszB, and dszC) are typically organized in a single operon, ensuring their coordinated expression.
Molecular Mechanisms of Enzyme Inhibition (e.g., by 2-Hydroxybiphenyl)
A significant bottleneck in the efficiency of the 4S biodesulfurization pathway is product inhibition, specifically the feedback inhibition of the Dsz enzymes by the final product, 2-hydroxybiphenyl (2-HBP). As 2-HBP accumulates during the desulfurization process, it reduces the activity of the biocatalyst.
All three core enzymes (DszA, DszB, and DszC) are inhibited by 2-HBP, but DszC, which catalyzes the initial step, is the most severely affected. The inhibition is noncompetitive, meaning the inhibitor (2-HBP) binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. The accumulation of 2-HBP within the bacterial cytoplasm can reach concentrations far exceeding the levels required for significant enzyme inhibition. This feedback mechanism is a primary target for improvement strategies in biodesulfurization.
| Enzyme | IC50 Value (μM) | Reference |
|---|---|---|
| DszA | 60 ± 5 | |
| DszB | 110 ± 10 | |
| DszC | 50 ± 5 |
IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Genetic Engineering Strategies for Enhanced Biodesulfurization
To overcome the limitations of naturally occurring desulfurizing microorganisms, various genetic and metabolic engineering strategies have been developed to enhance the biodesulfurization (BDS) process. These approaches aim to improve the rate and efficiency of sulfur removal, making BDS a more viable industrial technology.
Key strategies include:
Mitigating Product Inhibition : A major strategy to overcome the feedback inhibition caused by 2-HBP is to engineer a synthetic metabolic pathway that degrades this inhibitory product. By introducing the 4S pathway into a bacterial strain that naturally possesses a 2-HBP mineralization pathway, the inhibitory product is continuously removed. This approach has been shown to dramatically increase the removal of DBT compared to conventional BDS strains.
**Adaptive Evolution
Ecological Factors Influencing Microbial Degradation
Substrate Bioavailability and Concentration Effects
The bioavailability of this compound to microbial cells is a significant factor governing its degradation rate. Being a hydrophobic compound, its low water solubility can limit its accessibility to microorganisms in aqueous environments. The degradation of hydrophobic compounds is often influenced by their physical state, with dissolved substrates being more readily available for microbial uptake and metabolism.
High concentrations of organic pollutants can be toxic to microorganisms, inhibiting their metabolic activities. While specific studies on the concentration effects of this compound are limited, research on similar compounds like dibenzothiophene (DBT) indicates that elevated concentrations can impede microbial growth and degradation efficiency. For instance, some bacterial strains can tolerate and degrade DBT at concentrations up to 2000 mg·L⁻¹ researchgate.net. However, higher concentrations of toxic compounds can block the active sites of bacterial enzymes, thereby inhibiting their degradation potential.
The table below illustrates the impact of substrate concentration on the degradation of related aromatic compounds, providing an insight into the potential concentration effects on this compound degradation.
| Substrate | Microorganism | Initial Concentration | Degradation Efficiency/Effect |
| Dibenzothiophene (DBT) | Bacillus fungorum DBT1 | up to 2000 mg·L⁻¹ | Tolerated and degraded |
| Dibenzothiophene (DBT) | Pseudomonas sp. LKY-5 | 100 mg L⁻¹ | Complete degradation within 144 hours |
Interactive Data Table
| Substrate | Microorganism | Initial Concentration (mg/L) | Degradation/Effect |
| Dibenzothiophene | Bacillus fungorum DBT1 | 2000 | Tolerated |
| Dibenzothiophene | Pseudomonas sp. LKY-5 | 100 | Complete degradation |
Influence of Co-Metabolism with Other Organic Compounds
The microbial degradation of this compound predominantly occurs through co-metabolism, a process where the microorganism does not utilize the compound as a primary source of carbon and energy. Instead, the degradation is facilitated by enzymes produced during the metabolism of a primary growth substrate.
Research has shown that this compound does not support the growth of microbial cultures on its own. However, it is transformed in the presence of co-substrates such as 1-methylnaphthalene, glucose, or peptone nih.gov. A Pseudomonas strain, designated as BT1, has been identified to co-metabolize this compound while growing on aromatic hydrocarbons present in crude oil nih.gov. The primary biotransformation products of this compound are 3-methylbenzothiophene sulfoxide (B87167) and the corresponding sulfone nih.gov.
The presence of a suitable co-substrate is therefore essential for the microbial degradation of this compound. The efficiency of this process can be influenced by the type and concentration of the co-substrate.
The following table summarizes the findings on the co-metabolism of this compound and related compounds.
| Target Compound | Co-substrate | Microorganism/Culture | Transformation Products |
| This compound | 1-Methylnaphthalene, Glucose, Peptone | Enrichment Culture (predominantly Pseudomonas sp. BT1) | 3-Methylbenzothiophene sulfoxide, 3-Methylbenzothiophene sulfone |
| This compound | Aromatic hydrocarbons in crude oil | Pseudomonas sp. BT1 | 3-Methylbenzothiophene sulfoxide, 3-Methylbenzothiophene sulfone |
| Dibenzofuran and Dibenzothiophene | Carbazole (B46965) | Sphingomonas sp. strain XLDN2-5 | Over 90% of DBT transformed after 48 hours |
Interactive Data Table
| Target Compound | Co-substrate | Microorganism/Culture | Transformation Products |
| This compound | 1-Methylnaphthalene, Glucose, Peptone | Enrichment Culture (Pseudomonas sp. BT1) | 3-Methylbenzothiophene sulfoxide, 3-Methylbenzothiophene sulfone |
| This compound | Aromatic hydrocarbons | Pseudomonas sp. BT1 | 3-Methylbenzothiophene sulfoxide, 3-Methylbenzothiophene sulfone |
| Dibenzofuran and Dibenzothiophene | Carbazole | Sphingomonas sp. strain XLDN2-5 | >90% DBT transformation |
Environmental Conditions on Microbial Activity
The activity of microorganisms involved in the degradation of this compound is significantly influenced by various environmental factors, including pH, temperature, and salinity. While specific data for this compound is scarce, the general principles of microbial degradation of aromatic hydrocarbons can be applied.
pH: The pH of the environment affects the activity of microbial enzymes crucial for degradation. Most bacteria involved in hydrocarbon degradation thrive in a pH range of 6.0 to 8.0. For instance, in the biodesulfurization of dibenzothiophene by Rhodococcus erythropolis, a drop in pH from 7.2 to 6.3 was observed during growth, and maintaining a constant pH of 7.2 increased the degradation efficiency ijltemas.in.
Temperature: Temperature influences the metabolic rate of microorganisms and the bioavailability of the substrate. Generally, an increase in temperature leads to an exponential increase in metabolic rates, up to an optimal point. Biodegradation of hydrocarbons has been observed over a wide range of temperatures, with optimal degradation often occurring between 20°C and 40°C for mesophilic organisms.
Salinity: Salinity can exert a significant influence on microbial communities and their degradation capabilities. High salt concentrations can create osmotic stress on microbial cells, potentially inhibiting their growth and metabolic functions. Studies on the degradation of polycyclic aromatic hydrocarbons (PAHs) have shown that while low salinity might slightly enhance degradation, high salt conditions can be inhibitory frontiersin.org.
The table below provides a general overview of the influence of environmental conditions on the microbial degradation of related compounds.
| Environmental Factor | Optimal Range/Effect | Compound Class | Reference Microorganism |
| pH | 6.0 - 8.0 | Dibenzothiophene | Rhodococcus erythropolis |
| Temperature | 20°C - 40°C | General Hydrocarbons | Mesophilic Bacteria |
| Salinity | Low salinity may enhance, high salinity inhibits | Polycyclic Aromatic Hydrocarbons | Soil microbial communities |
Interactive Data Table
| Environmental Factor | Optimal Range/Effect | Compound Class | Reference Microorganism |
| pH | 6.0 - 8.0 | Dibenzothiophene | Rhodococcus erythropolis |
| Temperature | 20°C - 40°C | General Hydrocarbons | Mesophilic Bacteria |
| Salinity | Low salinity may enhance, high salinity inhibits | Polycyclic Aromatic Hydrocarbons | Soil microbial communities |
Analytical Methodologies for Detection and Characterization of 3 Methyldibenzothiophene
Advanced Chromatographic and Spectrometric Techniques
Modern analytical chemistry offers a suite of powerful tools for the detailed analysis of polycyclic aromatic sulfur heterocycles (PASHs) like 3-MDBT. nih.gov These methods provide the necessary selectivity and sensitivity to distinguish between structurally similar isomers and to measure their concentrations, often at trace levels.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including methyldibenzothiophene (MDBT) isomers. semanticscholar.org The gas chromatograph separates the different components of a mixture based on their physical and chemical properties as they pass through a capillary column. nih.gov Following separation, the mass spectrometer fragments the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. semanticscholar.org
The identification of MDBT isomers, such as 3-MDBT, is typically achieved by comparing their retention times and mass spectra with those of known standards. nih.gov The mass spectrum of 3-MDBT is characterized by a prominent molecular ion peak (m/z 198), which corresponds to its molecular weight. nih.gov
Effective separation of the four MDBT isomers (1-, 2-, 3-, and 4-MDBT) is critical for their individual quantification. researchgate.net While standard GC-MS methods can achieve good separation, co-elution with other non-sulfur containing compounds can sometimes interfere with accurate quantification. researchgate.net
Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS) offers significant advantages for the analysis of complex mixtures. chimia.ch TOF-MS analyzers are known for their high data acquisition rates, capable of recording hundreds of full scan mass spectra per second. This speed is particularly beneficial when coupled with fast gas chromatography, which reduces analysis times. chimia.ch
The high scanning speed of GC-TOF-MS allows for the accurate deconvolution of co-eluting peaks, a common challenge in the analysis of complex samples like crude oil. chimia.ch Even if chromatographic resolution is not perfect, the powerful software associated with GC-TOF-MS can extract the pure mass spectra of individual compounds from overlapping signals, ensuring accurate identification. chimia.ch
For highly selective and sensitive quantification of MDBT isomers, triple quadrupole tandem mass spectrometry (GC-MS/MS) is an increasingly utilized technique. researchgate.netnih.gov This method involves two stages of mass analysis. The first quadrupole (Q1) selects the precursor ion (e.g., the molecular ion of MDBT at m/z 198). This ion is then fragmented in the second quadrupole (q2), and a specific product ion is monitored by the third quadrupole (Q3). nih.gov This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and chemical interference, leading to a much higher signal-to-noise ratio. researchgate.net
A study on the quantification of MDBT isomers in crude oils demonstrated that GC-MS/MS operating in MRM mode could achieve high selectivity without the need for prior sample fractionation. researchgate.net This direct analysis approach simplifies sample preparation and improves throughput. The method also employed a backflush system to minimize carryover from high-boiling point components in the crude oil samples. researchgate.net
Both Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are targeted mass spectrometric techniques used to enhance sensitivity and selectivity. However, they differ in their operational principles and effectiveness, particularly in complex matrices.
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions, rather than scanning the entire mass range. For MDBT analysis, this would typically involve monitoring the molecular ion at m/z 198. While more sensitive than a full scan, the SIM method can be prone to interference from other compounds that also produce ions at the monitored mass. researchgate.netwaters.com
Multiple Reaction Monitoring (MRM): MRM is a tandem MS technique that monitors a specific fragmentation reaction (a "transition") from a precursor ion to a product ion. wikipedia.orgproteomics.com.au This two-stage filtering process provides a much higher degree of selectivity and significantly reduces chemical noise. researchgate.netwaters.com For MDBT isomers, the transition from the precursor ion m/z 198 to a specific product ion is monitored. researchgate.net
Research has shown that the MRM mode is more reliable for the quantification of MDBT isomers in crude oil compared to the SIM mode. researchgate.net The MRM chromatograms are cleaner, with significantly reduced interference, leading to more accurate and reliable quantification. researchgate.net
| Parameter | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
|---|---|---|
| Principle | Monitors specific ions (e.g., m/z 198 for MDBT). waters.com | Monitors a specific fragmentation transition (precursor ion → product ion). wikipedia.orgproteomics.com.au |
| Selectivity | Moderate; potential for interference from isobaric compounds. researchgate.netwaters.com | High; significantly reduces background and chemical interference. researchgate.netwaters.com |
| Signal-to-Noise Ratio | Lower compared to MRM due to higher background. researchgate.net | Very high, leading to improved sensitivity. researchgate.net |
| Application to MDBTs | Commonly used but can be affected by matrix interference in complex samples like crude oil. researchgate.net | Provides more reliable and accurate quantification of MDBT isomers in crude oil without extensive sample cleanup. researchgate.net |
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for extracting volatile and semi-volatile organic compounds from various matrices. chromatographyonline.comnih.gov It involves exposing a fused-silica fiber coated with a stationary phase to a sample. The analytes partition between the sample matrix and the fiber coating. The fiber is then retracted and transferred to the injector of a gas chromatograph for thermal desorption and analysis.
SPME coupled with GC-MS is a powerful tool for metabolomics, allowing for the identification and quantification of metabolites in biological and environmental samples. chromatographyonline.comnih.gov In the context of 3-MDBT, this technique could be applied to study its biodegradation pathways by identifying its metabolic products. For instance, studies on the metabolism of the parent compound, dibenzothiophene (B1670422), have used GC-MS to identify sulfur-free metabolites like 2-hydroxybiphenyl and biphenyl (B1667301), indicating the cleavage of C-S bonds by microorganisms. nih.gov
The combination of SPME's pre-concentration capabilities with the high sensitivity and specificity of GC-MS makes it an ideal method for detecting trace levels of metabolites in complex samples. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
Applications in Geochemical and Environmental Fingerprinting
The relative distribution of MDBT isomers, including 3-MDBT, serves as a valuable tool in geochemical and environmental fingerprinting. researchgate.net This approach uses the unique chemical signature of a sample to trace its origin, history, and transformation processes. epa.govnasa.gov
In geochemistry, the ratios of different MDBT isomers are used to characterize crude oils. researchgate.net These ratios can provide information about the nature and maturity of the source rock from which the oil was generated. researchgate.net For example, the ratio of 3-MDBT to 4-MDBT has been used in geochemical investigations. researchgate.net
In environmental science, chemical fingerprinting can be used to identify the source of oil spills and monitor their weathering and biodegradation. researchgate.net The distribution of MDBT isomers can be a reliable indicator for such purposes because:
They are present in most crude oils at relatively high concentrations. researchgate.net
Their isomeric distribution patterns vary significantly between different oils. researchgate.net
They are well-resolved chromatographically with minimal interference. researchgate.net
While the relative distribution of MDBT isomers is less affected by evaporative weathering, it can be altered by biodegradation, making it a useful indicator of microbial degradation of oil in the environment. researchgate.net
Methyldibenzothiophene Isomer Ratios as Maturity Markers for Source Rocks
In petroleum geochemistry, the relative distribution of methyldibenzothiophene (MDBT) isomers serves as a reliable indicator of the thermal maturity of source rocks. The principle behind this application lies in the differential thermal stability of the various MDBT isomers. As source rock undergoes thermal maturation during burial, the concentrations of more stable isomers increase relative to their less stable counterparts.
The most commonly utilized ratio is the Methyldibenzothiophene Ratio (MDR), which is calculated as the concentration of 4-methyldibenzothiophene (B47821) divided by that of 1-methyldibenzothiophene (B47815) (4-MDBT/1-MDBT). nih.gov The 4-MDBT isomer, which has a β-substituted methyl group, is thermodynamically more stable than the 1-MDBT isomer, an α-substituted counterpart. nih.gov Consequently, the MDR value tends to increase steadily with rising maturity levels. nih.govnih.gov This makes the MDR a valid parameter for assessing maturity in source rocks and oils, particularly where other indicators like vitrinite reflectance may be suppressed or ambiguous. researchgate.netresearchgate.net
Research has demonstrated a strong positive correlation between the 4-MDBT/1-MDBT ratio and temperature, with the isomers remaining stable into the condensate/wet gas window. researchgate.net Studies on Carboniferous source rocks from the Qaidam Basin, for instance, have shown that the concentration of the thermally stable 4-MDBT increases continuously with maturity, while the less stable 1-MDBT remains relatively invariable over the same range. nih.govnih.gov This systematic variation allows for the calibration of the MDR against other maturity parameters like vitrinite reflectance (%Ro). However, it is noted that empirical formulas for estimating vitrinite reflectance from MDR should be applied with caution, as they may not be universally applicable and can be influenced by the specific type of organic matter (kerogen). nih.govucf.edu
In addition to the primary MDR, other ratios involving MDBT isomers have been proposed for specific maturity ranges. For highly mature source rocks in the late gas window, a ratio of (2-MDBT + 3-MDBT)/4-MDBT has been suggested as a useful thermal indicator. nih.gov
Table 1: Correlation of 4-MDBT/1-MDBT Ratio with Thermal Maturity
| 4-MDBT/1-MDBT Ratio | Calculated Vitrinite Reflectance (%Ro) | Maturity Window |
| 1.30 | 0.70% | Early Oil |
| - | 0.80% - 1.10% | Peak Oil |
| - | 1.10% - 1.35% | Late Oil |
| 16.69 | 1.43% | Condensate |
This table presents illustrative data showing the positive correlation between the 4-MDBT/1-MDBT ratio and calculated vitrinite reflectance, as described in geochemical studies. researchgate.net
Utilizing 3-Methyldibenzothiophene Distribution for Oil Source Identification and Weathering Assessment
The isomeric distribution of methyldibenzothiophenes, including this compound, provides a robust chemical fingerprint for identifying the source of crude oil and assessing its degree of environmental alteration.
For oil source identification, the relative abundances of the four MDBT isomers (4-, 2-, 3-, and 1-MDBT) are analyzed. epa.gov These compounds are present in most crude oils at relatively high concentrations, and their distribution patterns often vary significantly from one source to another. mdpi.com This unique "fingerprint" can be used to correlate a spilled or unknown oil sample with its original source. The analysis is typically performed using gas chromatography-mass spectrometry (GC/MS), which can effectively separate and resolve the different isomers with minimal interference. mdpi.com
When assessing the effects of weathering on spilled oil, MDBT isomers offer distinct advantages. The relative distributions of these compounds are not significantly affected by short-term or light evaporative weathering. mdpi.com This resistance makes them reliable markers for source identification even after the oil has lost some of its more volatile components.
However, the MDBT distribution is notably altered by biodegradation. mdpi.com Microorganisms preferentially degrade the different isomers at varying rates. This selective degradation changes the original isomeric ratios, providing a clear indication that the oil has undergone microbial alteration. Therefore, the analysis of MDBT isomers can be used to distinguish the effects of evaporation from those of biodegradation, offering a more detailed assessment of the oil's weathering history. mdpi.com
Bioindicator Studies Employing this compound in Environmental Samples
Polycyclic aromatic sulfur heterocycles (PASHs), such as this compound, are recognized as valuable chemical markers in environmental monitoring and bioindicator studies. Their presence in environmental samples and accumulation in organisms can signal contamination from petroleum sources.
Bioindicator organisms, particularly filter-feeding bivalves like the common mussel (Mytilus edulis), are often employed in these studies due to their tendency to accumulate pollutants from the surrounding water. researchgate.net By analyzing the tissues of these organisms, scientists can assess the level and source of hydrocarbon contamination in an aquatic ecosystem. The analysis typically involves determining the levels and the alkyl homologue distribution (AHD) of PASHs, including the various methyldibenzothiophene isomers. researchgate.net
When mussels are exposed to oil-derived pollution, they bioaccumulate PASHs in their tissues. The specific distribution of accumulated compounds, such as 3-MDBT and its isomers, can help point to the source of the contamination. While many studies focus on the broader class of dibenzothiophenes, the principles are directly applicable to individual isomers like 3-MDBT. For instance, studies on chlorinated dibenzothiophenes in freshwater mussels have shown that these compounds are taken up and can cause measurable oxidative stress, a biomarker response indicating toxic effects. researchgate.net This demonstrates that dibenzothiophene compounds are biologically active and that their presence within an organism can be linked to physiological stress responses, reinforcing their utility as indicators of environmental health.
The analysis of PASHs in environmental matrices like water and sediment also serves to monitor for trace pollutants. researchgate.net The detection of 3-MDBT and related compounds in these samples provides direct evidence of contamination from sources such as crude oil or refined petroleum products.
Environmental Occurrence and Transformations of 3 Methyldibenzothiophene
Natural Occurrence and Distribution in Petroleum and Fossil Fuels
3-Methyldibenzothiophene is a naturally occurring polycyclic aromatic sulfur heterocycle (PASH) predominantly found in fossil fuels. As a component of the complex mixture of hydrocarbons and heteroatomic compounds that constitute crude oil, its presence and distribution provide valuable information for geochemical analysis.
Methyldibenzothiophenes (MDBTs), including the 3-methyl isomer, are significant organosulfur compounds in various forms of organic matter and petroleum. researchgate.net Their high molecular stability makes them useful as indicators of the thermal maturity of source rocks. researchgate.net The isomers of MDBT, particularly 1-MDBT and 4-MDBT, are noted for their stability. researchgate.net
The distribution patterns of MDBT isomers in crude oils often follow a specific order, with 4-MDBT being the most abundant, followed by the combination of 2- and 3-MDBT, and then 1-MDBT. researchgate.net This characteristic distribution can be used to assess the source facies, depositional environments, and thermal maturity of crude oils and source rock extracts. researchgate.net For instance, certain ratios of MDBT isomers can suggest whether the source rock has a shale lithology and can help distinguish between lacustrine and fluvial/deltaic depositional environments. researchgate.net
In addition to crude oil, this compound and other PASHs are found in coal and shale deposits. researchgate.netmdpi.commdpi.com The relative abundances of different MDBT isomers can shift with the burial depth of these deposits. researchgate.net Generally, the distribution patterns of these sulfur-containing compounds are not significantly influenced by the type of organic matter, showing similarities across oil, coal, and sediment extracts. researchgate.net
Table 1: Occurrence of Methyldibenzothiophene Isomers in Fossil Fuels
| Fossil Fuel | Presence of this compound | Typical Distribution Pattern of MDBT isomers | Geochemical Significance |
| Crude Oil | Yes | 4-MDBT > (2+3)-MDBT > 1-MDBT researchgate.net | Indicator of thermal maturity, source rock lithology, and depositional environment. researchgate.netresearchgate.net |
| Coal | Yes | Distribution patterns are comparable to those in crude oil and sediments. researchgate.net | Can provide information on the thermal history and depositional conditions of the coal seam. researchgate.netresearchgate.net |
| Shale | Yes | Present in shale extracts. researchgate.netosti.gov | Used to assess the maturity of organic matter in source rocks. researchgate.netosti.gov |
Release into the Environment from Anthropogenic Activities (e.g., Oil Spills)
The primary route for the release of this compound into the environment is through anthropogenic activities related to the extraction, transportation, and use of fossil fuels. youtube.com Oil spills, in particular, represent a significant source of PASHs, including this compound, into marine and terrestrial ecosystems. researchgate.net
During an oil spill, the chemical composition of the released petroleum is altered by various weathering processes such as evaporation, dissolution, and biodegradation. researchgate.netncl.ac.uk Methyldibenzothiophenes are relatively resistant to short-term evaporative weathering, making them useful markers for identifying the source of spilled and weathered oils. researchgate.netnih.gov The distinct isomeric distributions of MDBTs in different crude oils can serve as a chemical fingerprint for source identification. researchgate.net
However, the ratios of MDBT isomers can be altered by biodegradation, which provides a method to assess the extent of microbial degradation of the spilled oil. researchgate.net The persistence of these compounds allows them to be detected in environmental samples long after a spill event, aiding in forensic analysis and environmental impact assessments. researchgate.net
Beyond major oil spills, chronic, smaller-scale releases from operational discharges from shipping, industrial effluents, and urban runoff also contribute to the presence of this compound in the environment. nih.gov The incomplete combustion of fossil fuels in vehicle engines and industrial furnaces is another significant source of PASHs in the atmosphere. youtube.comyoutube.compjoes.com
Abiotic Environmental Transformation Processes
Once released into the environment, this compound is subject to various abiotic transformation processes that determine its ultimate fate and persistence. These processes are primarily driven by sunlight and reactive chemical species in the atmosphere and water.
Photochemical degradation is a key transformation pathway for PASHs in the environment. rsc.orgnih.govresearchgate.net This process involves the absorption of light energy, which can lead to the breakdown of the molecular structure. The degradation can occur through direct photolysis, where the PASH molecule itself absorbs a photon, or indirect photolysis, which is mediated by other light-absorbing substances in the environment. nih.gov
The general mechanisms for the photochemical degradation of aromatic compounds like PASHs include:
Photo-oxidation : In the presence of oxygen, excited-state PASH molecules can react to form various oxygenated products. This can involve the formation of reactive oxygen species that then attack the PASH structure. frontiersin.org
Photo-reduction : In some environmental compartments, reductive pathways can also contribute to the transformation of PASHs. rsc.org
Bond Cleavage : The energy from absorbed photons can be sufficient to break chemical bonds within the molecule, leading to the formation of smaller, less complex compounds. nih.govnih.gov
The specific products and rates of photochemical degradation depend on a variety of factors, including the specific structure of the PASH, the wavelength and intensity of light, and the presence of other chemical species in the environment. rsc.orgharvard.edu
In the atmosphere, the primary degradation pathway for many organic compounds, including PASHs like this compound, is through reaction with hydroxyl radicals (•OH). plu.mxnsfc.gov.cnresearchgate.net These highly reactive radicals are formed photochemically in the troposphere and are often referred to as the "detergent" of the atmosphere. copernicus.org
The reaction between this compound and hydroxyl radicals is expected to proceed via two main mechanisms:
Addition : The hydroxyl radical can add to the aromatic rings of the dibenzothiophene (B1670422) structure. This is often the most favorable pathway for polycyclic aromatic compounds. plu.mxnih.gov
Hydrogen Abstraction : The hydroxyl radical can abstract a hydrogen atom from the methyl group attached to the dibenzothiophene core. researchgate.netnih.gov
These initial reactions lead to the formation of radical adducts, which then undergo further reactions with other atmospheric constituents, such as oxygen and nitrogen oxides. This cascade of reactions ultimately leads to the formation of a variety of oxygenated and nitrated products, and can contribute to the formation of secondary organic aerosols. plu.mxcopernicus.org The atmospheric lifetime of this compound is largely determined by the rate of its reaction with hydroxyl radicals. nsfc.gov.cn
In aquatic environments, direct photolysis can be a significant degradation pathway for PASHs that can absorb sunlight. nih.govnih.gov Direct photolysis occurs when a molecule absorbs a photon of light with sufficient energy to cause a chemical transformation, without the involvement of other photosensitizing molecules. nih.gov
The susceptibility of a compound like this compound to direct photolysis in water depends on several factors:
Absorption Spectrum : The molecule must absorb light in the solar spectrum that penetrates the water column (wavelengths greater than 290 nm).
Quantum Yield : This is a measure of the efficiency of the photochemical process, representing the fraction of absorbed photons that result in a chemical reaction.
Water Chemistry : The presence of dissolved organic matter and other substances can affect light penetration and may also lead to indirect photolysis pathways. nih.govresearchgate.net For instance, dissolved organic carbon can act as a light screen, reducing the rate of direct photolysis, while substances like nitrates can generate hydroxyl radicals upon photolysis, leading to indirect degradation. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 3-Methyldibenzothiophene in environmental samples?
- Methodological Answer : Gas chromatography coupled with quadrupole time-of-flight mass spectrometry (GC-QTOF/MS) is a robust approach for non-target screening. High-resolution accurate mass databases (e.g., NIST) enable identification, while software tools like Unknowns Analysis improve detection in complex matrices such as soil or sediment. For quantification, isotope dilution or calibration with deuterated analogs (e.g., this compound-d3) enhances precision .
- Example Workflow :
| Step | Description |
|---|---|
| 1 | Extract samples via accelerated solvent extraction (ASE). |
| 2 | Clean up using silica gel chromatography. |
| 3 | Analyze via GC-QTOF/MS with NIST database matching. |
| 4 | Confirm isomers using retention indices and fragmentation patterns. |
Q. How is this compound synthesized for laboratory studies?
- Methodological Answer : Geochemical synthesis pathways involve alkylation of dibenzothiophene under controlled thermal conditions. For instance, heating dibenzothiophene with methyl donors (e.g., methanol) at 250–300°C in the presence of clay catalysts (e.g., montmorillonite) yields methylated derivatives. Product purity is validated via GC-MS and NMR .
Q. What safety protocols are critical when handling 3-Methyldibiophenthiophene?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal contact. Post-experiment waste must be segregated and treated by certified waste management services. Emergency measures include fresh air supply for inhalation exposure and medical observation for 48 hours due to delayed toxicity risks .
Advanced Research Questions
Q. How does isomeric distribution of methylated dibenzothiophenes reflect biodegradation processes?
- Methodological Answer : Biodegradation preferentially targets 2-/3-methyldibenzothiophene isomers over 4-methyl derivatives. Ratios (e.g., 2-/3-MDBT:4-MDBT) decrease in biodegraded samples, as observed in oil spill studies. Monitor isomer-specific degradation using GC×GC-TOFMS or chiral columns to resolve enantiomers .
- Key Data :
| Sample | 4-MDBT Ratio | 2-/3-MDBT Ratio |
|---|---|---|
| Source (Orimulsion) | 1.0 | 0.75 |
| Biodegraded (#10) | 1.0 | 0.24 |
| Biodegraded (#11) | 1.0 | 0.02 |
Q. How can researchers resolve contradictions in this compound quantification across matrices?
- Methodological Answer : Discrepancies arise from matrix effects (e.g., humic acids in soil) or ionization suppression in MS. Mitigate by:
- Standard Addition : Spiking samples with known concentrations to correct recovery.
- Internal Standards : Use deuterated analogs (e.g., 3-MDBT-d3) for normalization.
- Collaborative Trials : Cross-validate results via inter-laboratory studies with harmonized protocols .
Q. What advanced workflows improve identification of this compound derivatives in complex mixtures?
- Methodological Answer : Non-target screening workflows integrate GC-QTOF/MS with computational tools (e.g., molecular networking) to detect trace derivatives. For example, suspect screening for sulfoxides or hydroxylated metabolites can reveal transformation products in biodegradation studies. Combine with stable isotope probing (SIP) to track metabolic pathways .
Key Research Gaps and Future Directions
- Isomer-Specific Toxicity : Limited data on ecotoxicological effects of individual isomers.
- Synthetic Standards : Need for certified reference materials (CRMs) of minor isomers (e.g., 1-MDBT).
- Field-to-Lab Correlation : Validate lab-based biodegradation models with field data from contaminated sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
